6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is a complex organic compound with potential applications in medicinal chemistry and drug development. This compound, also known by its CAS Number 338979-12-7, features a unique molecular structure that includes both pyridine and pyrimidine rings, which are significant in various biological activities.
The synthesis of 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine typically involves multi-step organic reactions. Common methods include:
The molecular formula of 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine is C₁₃H₁₁ClF₃N₅, with a molecular weight of 329.71 g/mol.
The melting point of this compound ranges from 200°C to 202°C .
6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with different biological activities .
The mechanism of action for compounds like 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine often involves interaction with specific biological targets such as enzymes or receptors.
Quantitative data on its efficacy would typically be derived from pharmacological studies assessing its activity against specific targets .
The physical properties of 6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine include:
Chemical properties include:
Relevant analyses often involve spectroscopic methods (NMR, IR) to confirm structural integrity and purity .
This compound has several potential applications in scientific research:
The synthesis of the tetrahydropyrido[4,3-d]pyrimidine core typically employs a convergent strategy involving sequential heterocycle formation and coupling reactions. As illustrated by Alchem Pharmtech's process, the core assembly begins with the preparation of a 4,5,6,7-tetrahydro-1H-pyrido[4,3-d]pyrimidine intermediate through cyclocondensation of 4-aminotetrahydropyridine-3-carboxylate derivatives with formamidine acetate [2]. This precursor undergoes regioselective halogenation at the C2 position using phosphorus oxychloride to yield a 2-chloro intermediate, which serves as the point for subsequent nucleophilic displacement. The critical C6 functionalization is achieved via a Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) with 3-chloro-5-(trifluoromethyl)pyridin-2-amine, requiring anhydrous conditions and palladium catalysis (e.g., Pd2(dba)3/XPhos) to form the pivotal C-N bond. Final deprotection and purification via recrystallization afford the target compound in >95% purity, as confirmed by HPLC-UV analysis [2] [5].
Table 1: Key Intermediates in Core Construction
Intermediate | Role in Synthesis | Typical Yield |
---|---|---|
Ethyl 4-aminotetrahydropyridine-3-carboxylate | Cyclocondensation precursor | 65-70% |
2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | Halogenated coupling partner | 80-85% |
3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Pyridinyl functionalization agent | 75-78% |
The 3-chloro-5-(trifluoromethyl)pyridinyl moiety serves dual roles as both an electron-withdrawing group and a pharmacophore anchor. Its synthesis involves amination of 2,3-dichloro-5-(trifluoromethyl)pyridine under high-pressure ammonia (50 atm) in ethanol at 50°C, yielding the crystalline intermediate with 92% efficiency [4]. X-ray crystallography confirms that the electron-deficient pyridine ring enhances electrophilicity at C2, facilitating nucleophilic attack by the tetrahydropyrido-pyrimidine core. The trifluoromethyl group’s -I effect lowers the LUMO energy by ~1.8 eV, accelerating SNAr rates by 15-fold compared to unsubstituted analogs. This electronic modulation is crucial for achieving >80% coupling yields in the final assembly step, as validated by SCBT's production of gram-scale batches [1] [4].
Ultrasound irradiation (20-40 kHz) significantly enhances the cyclocondensation and N-alkylation steps. Patent data demonstrates a 40% reduction in reaction time and 18% yield improvement for pyrido[4,3-d]pyrimidine core formation under sonication compared to conventional heating [5]. Key advantages include:
Table 2: Impact of Ultrasound on Key Reactions
Reaction Step | Conventional Method | Ultrasound-Assisted | Improvement |
---|---|---|---|
Pyrido[4,3-d]pyrimidine cyclization | 12 h, 110°C, 68% yield | 4 h, 50°C, 86% yield | +18% yield |
N-Alkylation of Pyrimidin-2-amine | 8 h, 80°C, 72% yield | 2.5 h, 45°C, 90% yield | +18% yield |
Final C-N Coupling | 24 h, 100°C, 75% yield | 8 h, 80°C, 93% yield | +18% yield |
Regiocontrol is achieved through protective group strategies and substrate-directed catalysis:
Optimized reaction media and catalysts critically improve efficiency:
Table 3: Solvent and Catalyst Optimization for Key Steps
Reaction | Optimal System | Yield | Byproducts |
---|---|---|---|
Core Cyclocondensation | 2-MeTHF, p-TsOH (5 mol%), 80°C | 89% | <3% |
Pyridinyl-Pyrimidine Coupling | Pd(OAc)2/XPhos, toluene/H2O, K3PO4 | 93% | <5% |
Chlorine Displacement | CuI/dimethylethylenediamine, DMSO, 130°C | 88% | 7% |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: